3-[(Ethylsulfanyl)methyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
1-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another approach includes the oxidative cyclization of hydrazones . Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfur atom, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic applications include enzyme inhibition and antiviral activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
1-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethyl phenyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H16N4OS2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4OS2/c1-3-20-9-12-15-16-14-18(12)17-13(21-14)10(2)19-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
POKKZUDFSVHYPR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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